molecular formula C24H25NO2 B11503413 2-(1-adamantyl)-N-dibenzo[b,d]furan-3-ylacetamide

2-(1-adamantyl)-N-dibenzo[b,d]furan-3-ylacetamide

Cat. No.: B11503413
M. Wt: 359.5 g/mol
InChI Key: YPQCOUJERJFTPM-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE is a synthetic organic compound that combines the structural features of adamantane and dibenzofuran Adamantane is known for its rigid, diamond-like structure, while dibenzofuran is a heterocyclic compound with notable stability and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Coupling with Dibenzofuran: The functionalized adamantane is then coupled with dibenzofuran under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the formation of the amide bond between the adamantane-dibenzofuran intermediate and an appropriate amine source.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its electronic properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety could enhance membrane permeability, while the dibenzofuran component may engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ADAMANTAN-1-YL)-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE is unique due to the combination of adamantane and dibenzofuran moieties, which confer both rigidity and electronic versatility. This dual functionality makes it a promising candidate for applications requiring stable yet electronically active materials .

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-dibenzofuran-3-ylacetamide

InChI

InChI=1S/C24H25NO2/c26-23(14-24-11-15-7-16(12-24)9-17(8-15)13-24)25-18-5-6-20-19-3-1-2-4-21(19)27-22(20)10-18/h1-6,10,15-17H,7-9,11-14H2,(H,25,26)

InChI Key

YPQCOUJERJFTPM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5

Origin of Product

United States

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